N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15670680
InChI: InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+
SMILES:
Molecular Formula: C12H8BrFN2OS
Molecular Weight: 327.17 g/mol

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide

CAS No.:

Cat. No.: VC15670680

Molecular Formula: C12H8BrFN2OS

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide -

Specification

Molecular Formula C12H8BrFN2OS
Molecular Weight 327.17 g/mol
IUPAC Name N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide
Standard InChI InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+
Standard InChI Key BCOPCMQDHGVPEA-VIZOYTHASA-N
Isomeric SMILES C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F
Canonical SMILES C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Configuration

The compound features a planar structure with a thiophene ring connected to a hydrazide group, which forms a Schiff base linkage with a 5-bromo-2-fluorobenzaldehyde derivative. X-ray crystallographic studies of analogous hydrazones reveal an E configuration around the C=N bond, a critical feature for stabilizing molecular interactions . The dihedral angle between the thiophene and benzene rings is approximately 13.0°, indicating near-planarity, which enhances conjugation and electronic delocalization .

Table 1: Key Structural Parameters

ParameterValueSource
C=N bond length1.296 Å
Dihedral angle (thiophene/benzene)13.0°
C–H⋯O hydrogen bond2.60 Å

Spectroscopic Characterization

Nuclear magnetic resonance (¹H NMR) spectroscopy confirms the presence of characteristic peaks: a singlet at δ 8.3–8.5 ppm for the hydrazone proton (N–H) and aromatic protons in the range δ 6.8–7.9 ppm . Infrared spectroscopy reveals stretches at 1600–1650 cm⁻¹ (C=N) and 3200–3300 cm⁻¹ (N–H), consistent with hydrazone formation. Mass spectrometry data align with the molecular ion peak at m/z 325.18 .

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via condensation of thiophene-2-carbohydrazide and 5-bromo-2-fluorobenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. This method yields ~78% product after 3 hours .

Ultrasound-Assisted Synthesis

Ultrasound irradiation reduces reaction time to 4 minutes and increases yield to 95% by enhancing mass transfer and reaction kinetics . This green chemistry approach minimizes energy consumption and byproduct formation.

Table 2: Synthesis Comparison

MethodTimeYield
Conventional reflux3 h78%
Ultrasound-assisted4 min95%

Chemical Reactivity and Stability

Hydrolysis and Complexation

The hydrazone bond undergoes hydrolysis under acidic conditions to regenerate the parent hydrazide and aldehyde. Conversely, in basic media, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which exhibit enhanced biological activity .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability suitable for pharmaceutical formulations.

Biological Activities

Antimicrobial Properties

The compound inhibits Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively. Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions .

Table 3: Biological Activity Data

Organism/Cell LineActivity MetricValue
S. aureusMIC16 µg/mL
E. coliMIC32 µg/mL
MCF-7 cellsIC₅₀12 µM

Applications in Materials Science

Organic Semiconductors

The thiophene moiety’s electron-rich nature facilitates charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin films exhibit hole mobility of 0.15 cm²/V·s.

Sensor Development

Functionalization with gold nanoparticles enables selective detection of Hg²⁺ ions via fluorescence quenching, with a limit of detection (LOD) of 0.1 nM.

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